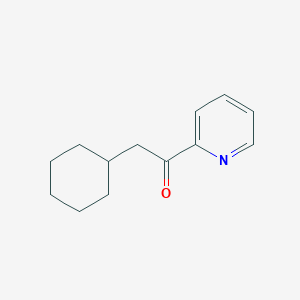
2-piridil cetona de ciclohexilmetil
Descripción general
Descripción
Cyclohexylmethyl 2-pyridyl ketone is a chemical compound with the molecular formula C12H15NO It is characterized by a cyclohexylmethyl group attached to a 2-pyridyl ketone moiety
Aplicaciones Científicas De Investigación
Cyclohexylmethyl 2-pyridyl ketone has a wide range of applications in scientific research:
Biology: The compound is employed in the study of bioactive molecules and natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexylmethyl 2-pyridyl ketone can be synthesized through various methods. One practical method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters to obtain 2-pyridyl ketones in good yield at a short reaction time . This method is rapid, reliable, and cost-efficient.
Industrial Production Methods: The industrial production of Cyclohexylmethyl 2-pyridyl ketone typically involves continuous flow chemistry. This method allows for the rapid synthesis of 2-pyridyl ketones using simple esters and 2-bromopyridine . The procedure is widely applicable to various esters, leading to functionalized 2-pyridyl ketones with good yields.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexylmethyl 2-pyridyl ketone can undergo various chemical reactions, including oxidation, reduction, and substitution. It can also form complexes with 2-pyridyl ketone Schiff bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mecanismo De Acción
The mechanism of action of Cyclohexylmethyl 2-pyridyl ketone involves its interaction with molecular targets and pathways. For instance, in catalytic transfer hydrogenation, the metal catalyst abstracts a hydride and a proton from the hydrogen donor and delivers them to the carbonyl moiety of the ketone . This process is crucial for the reduction of ketones to produce secondary alcohols, which are valuable building blocks in various industries.
Comparación Con Compuestos Similares
Cyclohexylmethyl 2-pyridyl ketone can be compared with other similar compounds, such as:
2-Pyridyl ketone: A widely used compound in medicinal chemistry and asymmetric catalysis.
Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group, used in the production of pharmaceuticals and agrochemicals.
Pyrrolidine derivatives: These compounds are used in drug discovery and have versatile biological activities.
Cyclohexylmethyl 2-pyridyl ketone stands out due to its unique combination of a cyclohexylmethyl group and a 2-pyridyl ketone moiety, which imparts distinct chemical properties and applications.
Propiedades
IUPAC Name |
2-cyclohexyl-1-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCULAVYSHWCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453851 | |
| Record name | CYCLOHEXYLMETHYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149108-75-8 | |
| Record name | 2-Cyclohexyl-1-(2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149108-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CYCLOHEXYLMETHYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)

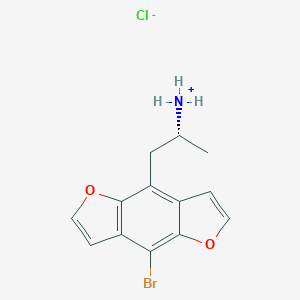
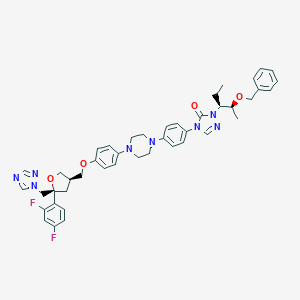
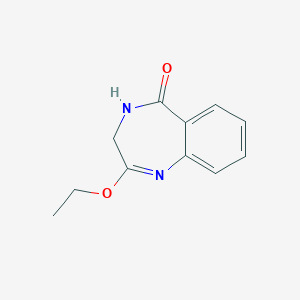


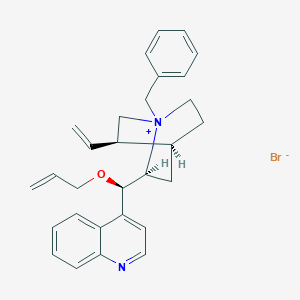
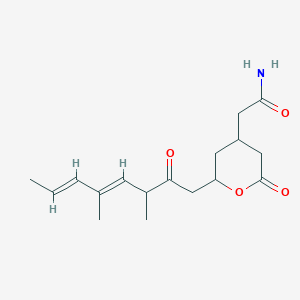


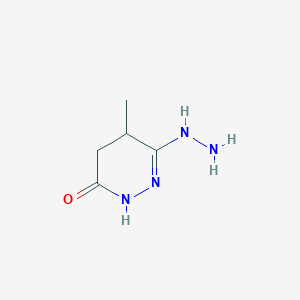
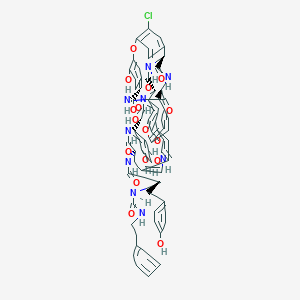
![2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine](/img/structure/B131147.png)
